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Compound of Interest

Compound Name:
2-Amino-5-bromo-3,6-

dimethoxybenzaldehyde

Cat. No.: B14905570

Get Quote

Executive Summary
Brominated aminobenzaldehydes (e.g., 2-amino-5-bromobenzaldehyde) serve as critical

pharmacophores in the synthesis of quinazolines, indoles, and other bioactive heterocycles.

Their mass spectrometric (MS) analysis is defined by two competing electronic effects: the

electron-donating amine (-NH₂) and the electron-withdrawing aldehyde (-CHO) and bromine (-

Br) substituents.

This guide provides a technical breakdown of the fragmentation dynamics, distinguishing these

compounds from their non-halogenated and chlorinated analogs. It focuses on Electron

Ionization (EI) patterns, which provide the structural fingerprinting required for rigorous

identification in drug development pipelines.

Fundamental MS Characteristics[1]
The Isotopic Signature (The "Doublet" Rule)
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The most diagnostic feature of brominated compounds is the isotopic abundance of Bromine.

Unlike Chlorine (3:1 ratio of ³⁵Cl:³⁷Cl) or Fluorine (monoisotopic ¹⁹F), Bromine exists as ⁷⁹Br

(50.69%) and ⁸¹Br (49.31%).

Observation: The molecular ion (M⁺˙) appears not as a single peak, but as a 1:1 doublet

separated by 2 m/z units.

Validation: If the M⁺ and (M+2)⁺ peaks are not of approximately equal intensity, the sample is

likely contaminated or does not contain a single bromine atom.

Molecular Ion Stability
Aromatic amines generally yield intense molecular ions due to the resonance stabilization of

the radical cation by the benzene ring and the lone pair on the nitrogen.

Brominated Aminobenzaldehydes (C₇H₆BrNO): Expect a robust molecular ion cluster at m/z

199 and 201.

Nitrogen Rule: Since the molecule contains one nitrogen atom, the nominal mass of the

molecular ion is odd (199/201).

Detailed Fragmentation Pathways[2]
The fragmentation under 70 eV EI conditions follows three primary channels driven by the

stability of the resulting carbocations and radical losses.

Pathway A: α-Cleavage (Aldehyde Characteristic)
The aldehyde group typically directs the loss of a hydrogen radical (H˙) or a formyl radical

(CHO˙).

Formation of Acylium Ion: The molecular ion loses the aldehydic hydrogen (M – 1) to form a

resonance-stabilized benzoyl cation (acylium ion).

m/z Shift: 199/201 → 198/200.

Decarbonylation: The acylium ion subsequently ejects carbon monoxide (CO, 28 Da).
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m/z Shift: 198/200 → 170/172.

Structure: The resulting ion is a brominated phenylamine cation (C₆H₅BrN⁺).

Pathway B: Halogen Elimination
The C-Br bond is weaker than the C-Cl or C-F bond, making bromine loss a distinct pathway,

though often less intense than α-cleavage in aldehydes.

Loss of Br Radical: Direct cleavage of the bromine yields a cation at m/z 120.

Note: This peak is a singlet (no bromine isotope pattern), confirming the loss of the

halogen.

Diagnostic Value: The transition from a doublet (199/201) to a singlet (120) unequivocally

proves the bromine was part of the parent structure.

Pathway C: Ortho-Effect (Isomer Specific)
For 2-amino-5-bromobenzaldehyde (ortho-isomer), the proximity of the -NH₂ and -CHO groups

allows for interaction not possible in meta- or para-isomers.

Loss of Water (M-18): While less common in simple aldehydes, the ortho-amino group can

condense with the carbonyl oxygen, leading to the expulsion of H₂O and the formation of a

heterocyclic benzisoxazole-like cation.

Loss of HCN: A characteristic of anilines, the amine group can be eliminated as HCN (27

Da), typically from the decarbonylated fragment (m/z 170/172 → 143/145).

Comparative Analysis: Brominated vs. Chlorinated
vs. Non-Halogenated
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Feature
2-Amino-5-
Bromobenzaldehyd
e

2-Amino-5-
Chlorobenzaldehyd
e

2-
Aminobenzaldehyd
e (No Halogen)

Molecular Ion (M⁺˙) 199 / 201 (1:1 ratio) 155 / 157 (3:1 ratio) 121 (Single peak)

Base Peak Origin
Often M-1 (Acylium)

or M-Br
M-1 (Acylium) M-1 (Acylium)

Halogen Loss
m/z 120 (Facile loss of

Br˙)

m/z 120 (Difficult loss

of Cl˙)
N/A

Isotope Pattern
Distinctive "Twin

Towers"
"Step Down" (3:1) None

Experimental Protocol (EI-MS)[3][4]
To obtain reproducible fragmentation data, the following protocol is recommended for drug

development assays.

Sample Preparation
Solvent: Methanol or Dichloromethane (HPLC Grade). Avoid protic solvents if analyzing by

direct probe to prevent H/D exchange artifacts.

Concentration: 10–50 µg/mL.

Filtration: 0.22 µm PTFE filter to remove particulates that could cause thermal degradation in

the source.

Instrument Parameters (GC-MS)
Inlet Temperature: 250 °C (Ensure rapid volatilization without pyrolysis).

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

Carrier Gas: Helium at 1.0 mL/min constant flow.

Oven Program:
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Hold 80 °C for 1 min.

Ramp 20 °C/min to 280 °C.

Hold 3 min.

Ion Source: Electron Ionization (EI) at 70 eV.[1]

Source Temperature: 230 °C.[1]

Scan Range:m/z 40–400.[1]

Visualization of Fragmentation Pathways[2][3][5][6]
[7][8]
The following diagram illustrates the fragmentation tree for 2-amino-5-bromobenzaldehyde,

highlighting the parallel decay of the ⁷⁹Br and ⁸¹Br isotopologues.
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Molecular Ion (M+)
[C7H6BrNO]+.
m/z 199 / 201
(Doublet 1:1)

Acylium Ion (M-H)
[C7H5BrNO]+
m/z 198 / 200
(Doublet 1:1)

- H radical (1 Da)

Debrominated Cation
(Loss of Br)
[C7H6NO]+

m/z 120
(Singlet)

- Br radical (79/81 Da)

Bromophenylamine Cation
(Loss of CO)
[C6H5BrN]+

m/z 170 / 172
(Doublet 1:1)

- CO (28 Da)

Phenyl Cation Deriv.
[C6H5N]+.

m/z 91
(Singlet)

- Br radical

- CO / -HCN

Click to download full resolution via product page

Caption: Fragmentation tree of 2-amino-5-bromobenzaldehyde showing the persistence of the

bromine isotope pattern until the halogen is ejected.

Data Summary: Key Diagnostic Ions
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Ion Identity Formula m/z (⁷⁹Br) m/z (⁸¹Br)
Relative
Abundance
(Est.)

Molecular Ion [C₇H₆BrNO]⁺˙ 199 201 High (80-100%)

Acylium Ion [C₇H₅BrNO]⁺ 198 200
High (Base Peak

often)

M - CO [C₆H₆BrN]⁺˙ 171 173 Moderate

M - H - CO [C₆H₅BrN]⁺ 170 172 Moderate

Debrominated [C₇H₆NO]⁺ 120 - Moderate

Phenyl Cation [C₆H₅]⁺ 77 - Low
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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